molecular formula C19H26N2O4 B2840694 7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate CAS No. 1788041-44-0

7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate

Cat. No.: B2840694
CAS No.: 1788041-44-0
M. Wt: 346.427
InChI Key: MYMIEWSPEXXWTG-UHFFFAOYSA-N
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Description

7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.427. The purity is usually 95%.
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Scientific Research Applications

Molecular Tiling and Adduct Formation

Molecular tiling in the 1:1 adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid demonstrates the formation of planar two-dimensional sheets linked by hydrogen bonds, showcasing the compound's potential in creating structured molecular assemblies (Meehan et al., 1997).

Decarboxylative Acylation

Research on 1,4-Diazabicyclo[2.2.2]octane (DABCO) has shown its effectiveness in the decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, without metal catalysts. This process yields a variety of α-keto (or α,β-unsaturated) amides and esters, underscoring the versatility of related diazabicyclooctane compounds in organic synthesis (Zhang et al., 2017).

Polymer Synthesis

The synthesis of organic and water-soluble Poly(1,4-phenylenevinylenes) containing carboxyl groups through the ring-opening metathesis polymerization (ROMP) of 2,3-Dicarboxybarrelenes has been achieved. This research indicates the potential of bicyclooctane derivatives in the development of luminescent polymers with applications in materials science (Wagaman & Grubbs, 1997).

Photostimulated tert-Butylations

The ability of electron transfer chain processes to lead to regioselective homolytic tert-butylation for highly electron-deficient benzene derivatives highlights the role of related compounds in facilitating specific chemical reactions (Kim et al., 2001).

Nanocatalysis

The use of nano-sized NS-C4(DABCO-SO3H)2)·4Cl as a Brönsted acid catalyst for the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives showcases the catalytic applications of diazabicyclooctane derivatives in creating heterocyclic compounds with potential pharmaceutical applications (Goli-Jolodar & Shirini, 2017).

Properties

IUPAC Name

7-O-benzyl 3-O-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-16-15(11-20)12-21(16)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMIEWSPEXXWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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